molecular formula C11H19N5 B14877631 N1-(4-(piperidin-1-yl)pyrimidin-2-yl)ethane-1,2-diamine

N1-(4-(piperidin-1-yl)pyrimidin-2-yl)ethane-1,2-diamine

Cat. No.: B14877631
M. Wt: 221.30 g/mol
InChI Key: XSYXJZRDNBWVRU-UHFFFAOYSA-N
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Description

N1-(4-(piperidin-1-yl)pyrimidin-2-yl)ethane-1,2-diamine is a compound that features a piperidine ring attached to a pyrimidine moiety, connected via an ethane-1,2-diamine linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-(piperidin-1-yl)pyrimidin-2-yl)ethane-1,2-diamine typically involves the reaction of a piperidine derivative with a pyrimidine precursor.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N1-(4-(piperidin-1-yl)pyrimidin-2-yl)ethane-1,2-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the piperidine or pyrimidine rings .

Scientific Research Applications

N1-(4-(piperidin-1-yl)pyrimidin-2-yl)ethane-1,2-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1-(4-(piperidin-1-yl)pyrimidin-2-yl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and pyrimidine moieties can bind to active sites or allosteric sites on proteins, modulating their activity. This interaction can lead to inhibition or activation of the target protein, affecting various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and pyrimidine derivatives, such as:

Uniqueness

What sets N1-(4-(piperidin-1-yl)pyrimidin-2-yl)ethane-1,2-diamine apart is its unique combination of the piperidine and pyrimidine rings connected by an ethane-1,2-diamine linker. This structure allows for specific interactions with molecular targets, making it a valuable scaffold in drug design and other applications .

Properties

Molecular Formula

C11H19N5

Molecular Weight

221.30 g/mol

IUPAC Name

N'-(4-piperidin-1-ylpyrimidin-2-yl)ethane-1,2-diamine

InChI

InChI=1S/C11H19N5/c12-5-7-14-11-13-6-4-10(15-11)16-8-2-1-3-9-16/h4,6H,1-3,5,7-9,12H2,(H,13,14,15)

InChI Key

XSYXJZRDNBWVRU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC(=NC=C2)NCCN

Origin of Product

United States

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